Introduction: A Versatile Building Block in Modern Synthesis
Introduction: A Versatile Building Block in Modern Synthesis
An In-Depth Technical Guide to Methyl 3-iodo-4-methylbenzoate: Properties, Synthesis, and Reactivity
Methyl 3-iodo-4-methylbenzoate, identified by its CAS Number 90347-66-3, is a substituted aromatic ester that has emerged as a significant intermediate in the fields of medicinal chemistry and fine chemical synthesis.[1] Structurally, it is a derivative of methyl benzoate featuring an iodine atom at the meta-position and a methyl group at the para-position relative to the methoxycarbonyl group. This specific arrangement of functional groups, particularly the reactive carbon-iodine bond, makes it an exceptionally valuable precursor for constructing complex molecular architectures.
Its primary importance lies in its role as a key intermediate for the synthesis of advanced pharmaceuticals.[1] Notably, it is a critical component in the manufacturing of Ponatinib (AP24534), a potent multi-targeted tyrosine kinase inhibitor used in cancer therapy.[1] Beyond this specific application, its utility extends to the synthesis of various benzamide derivatives and other bioactive molecules, where the iodo-substituent serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its reactivity profile for researchers and drug development professionals.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of Methyl 3-iodo-4-methylbenzoate are fundamental to its handling, storage, and application in synthesis. The compound typically appears as a white or light yellow powder or crystalline solid.[3][4] It is stable under recommended storage conditions, which include protection from light in a cool, dry, and well-ventilated area.[5][6][7]
Key Physicochemical Data
A summary of the compound's core properties is presented below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 90347-66-3 | [1][5][8] |
| Molecular Formula | C₉H₉IO₂ | [1][5][8] |
| Molecular Weight | 276.07 g/mol | [1][5][6] |
| Appearance | White or colorless to yellow powder/lump | [3][6] |
| Melting Point | 93-95 °C | [1][5] |
| Boiling Point | 302.9 ± 30.0 °C at 760 mmHg | [1][5][6] |
| Density | 1.666 - 1.7 ± 0.1 g/cm³ | [1][5] |
| Flash Point | 137.0 ± 24.6 °C | [1][5] |
| Refractive Index | 1.588 | [1][5] |
| Vapor Pressure | ~0.00096 mmHg at 25°C | [5] |
| Solubility | Not miscible or difficult to mix with water; Soluble in organic solvents. | [5][6][9] |
| Storage Temperature | 2-8°C, protect from light | [5][6][7] |
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and quality control of Methyl 3-iodo-4-methylbenzoate.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides definitive structural information. A representative spectrum in CDCl₃ (400 MHz) shows the following characteristic peaks:
-
δ 8.47 (d, J=1.7 Hz, 1H): This signal corresponds to the aromatic proton ortho to the ester group and adjacent to the iodine atom. The small coupling constant is characteristic of a meta-coupling.
-
δ 7.90 (dd, J=7.9 Hz, 1.7 Hz, 1H): This signal is from the aromatic proton ortho to the ester group and meta to the iodine. It appears as a doublet of doublets due to ortho and meta couplings.
-
δ 7.29 (d, J=7.9 Hz, 1H): This signal represents the aromatic proton ortho to the methyl group, showing a typical ortho-coupling.
-
δ 3.90 (s, 3H): A sharp singlet corresponding to the three protons of the methyl ester group.
-
δ 2.48 (s, 3H): A sharp singlet corresponding to the three protons of the methyl group on the aromatic ring.[6]
-
-
Other Techniques: Mass spectrometry (GC-MS) and Infrared (IR) spectroscopy are also used for characterization, confirming the molecular weight and the presence of key functional groups (e.g., C=O stretch of the ester).[8]
Synthesis Protocol: Fischer Esterification of 3-Iodo-4-methylbenzoic Acid
Methyl 3-iodo-4-methylbenzoate is most commonly synthesized via the Fischer esterification of its corresponding carboxylic acid, 3-iodo-4-methylbenzoic acid.[6] This acid-catalyzed reaction with methanol is efficient and scalable. The precursor, 3-iodo-4-methylbenzoic acid, can be prepared from 3-amino-4-methylbenzoic acid through a Sandmeyer reaction, which involves diazotization followed by displacement with iodide.[10][11][12]
Causality and Experimental Rationale
The Fischer esterification is an equilibrium-controlled process.[13] To achieve a high yield (typically ~98% for this substrate), the equilibrium must be shifted towards the product side.[6] This is achieved by two principal means in this protocol:
-
Use of Excess Reagent: Methanol serves as both the reactant and the solvent, ensuring its concentration is high, which drives the reaction forward according to Le Châtelier's principle.[13]
-
Acid Catalysis: A strong acid, such as concentrated sulfuric acid, is used as a catalyst. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[13]
Detailed Step-by-Step Methodology
Materials and Reagents:
-
3-Iodo-4-methylbenzoic acid (1.0 eq)
-
Methanol (MeOH, sufficient to act as solvent, e.g., ~10 mL per gram of acid)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.3 mL per gram of acid)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-iodo-4-methylbenzoic acid (e.g., 28.0 g, 0.107 mol).[6]
-
Reagent Addition: Add methanol (300 mL) to the flask and cool the mixture to 0 °C in an ice bath.[6]
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (30 mL) to the solution.[6] Note: This addition is exothermic and should be done with caution.
-
Reaction Execution: Remove the ice bath and heat the reaction mixture to 60 °C (or to reflux).[6] Maintain this temperature and allow the reaction to proceed overnight (12-16 hours).[6] The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Solvent Removal: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Remove the bulk of the methanol solvent using a rotary evaporator.[6]
-
Workup - Quenching and Extraction: Carefully pour the concentrated residue into ice water (200 mL).[6] Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 150 mL).[6]
-
Workup - Washing: Combine the organic extracts and wash them sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acid, and finally with brine (100 mL) to aid in the removal of water.[6]
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[6]
-
Purification and Validation: The resulting brown oil or solid can be further purified if necessary, for example by recrystallization.[6] The final product, Methyl 3-iodo-4-methylbenzoate, should be validated by ¹H NMR and its purity assessed (typically >98-99% by GC).[1][3][6]
Synthesis Workflow Diagram
Caption: Fischer Esterification workflow for synthesizing Methyl 3-iodo-4-methylbenzoate.
Chemical Reactivity and Synthetic Applications
The synthetic versatility of Methyl 3-iodo-4-methylbenzoate is primarily dictated by the presence of the iodine substituent on the aromatic ring. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition with transition metal catalysts, particularly palladium. This reactivity is the cornerstone of its application in cross-coupling reactions.[1]
Palladium-Catalyzed Cross-Coupling Reactions
Methyl 3-iodo-4-methylbenzoate is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings.[1][2] These reactions are fundamental in modern organic synthesis for the formation of C-C bonds.
-
Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a biaryl or vinylated arene, respectively. This is one of the most common applications for this building block.
-
Heck Coupling: Reaction with an alkene to form a new substituted alkene, where the aryl group is appended to the double bond.
-
Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and copper(I), to form an aryl-alkyne.
Application in Pharmaceutical Synthesis
As previously mentioned, the most prominent application of this compound is as a key intermediate in the multi-step synthesis of Ponatinib.[1] In this context, it undergoes a sequence of reactions, including cross-coupling, to construct the complex heterocyclic core of the drug molecule. The high purity (≥99.0%) and low moisture content of commercially available Methyl 3-iodo-4-methylbenzoate are critical for meeting the stringent quality standards required in pharmaceutical manufacturing.[1] It is also used as a reagent in the synthesis of selective discoidin domain receptor 1 (DDR1) inhibitors and other targeted therapies.[5][6]
Reaction Workflow: Suzuki Coupling
Caption: Generalized workflow for a Suzuki cross-coupling reaction using the title compound.
Conclusion
Methyl 3-iodo-4-methylbenzoate is a high-value chemical intermediate whose importance is firmly established in the synthesis of complex organic molecules. Its well-defined physicochemical properties, straightforward synthesis, and, most critically, the reactivity of its aryl-iodide bond make it an indispensable tool for researchers in medicinal chemistry and drug development. The ability to readily participate in robust and versatile cross-coupling reactions ensures its continued application in the construction of novel therapeutics and other functional materials.
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